2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid
Description
The compound 2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid is a highly structured peptide derivative characterized by multiple stereochemical centers (2S,3S and other S configurations), a pyrrolidine ring, a diaminomethylideneamino (amidine) group, and a 2,5-dihydroxybenzoyl moiety.
Properties
IUPAC Name |
2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43N7O8/c1-4-15(3)22(25(40)32-18(5-2)27(42)43)34-24(39)20-9-7-13-35(20)26(41)19(8-6-12-31-28(29)30)33-23(38)17-14-16(36)10-11-21(17)37/h10-11,14-15,18-20,22,36-37H,4-9,12-13H2,1-3H3,(H,32,40)(H,33,38)(H,34,39)(H,42,43)(H4,29,30,31)/t15-,18?,19-,20-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCIWSMKRPFIJY-LATKYVADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2=C(C=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC(CC)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)C2=C(C=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43N7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nazumamide A can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the use of protected amino acids such as Boc-L-proline and Boc-L-isoleucine . The key steps in the synthetic route include:
Coupling of Amino Acids: The amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The protecting groups (e.g., Boc) are removed using acidic conditions, such as trifluoroacetic acid (TFA).
Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Nazumamide A involves large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers to streamline the coupling and deprotection steps. The use of solid-phase peptide synthesis (SPPS) is common, allowing for efficient production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Nazumamide A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which can alter its bioactivity.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized and reduced forms of Nazumamide A, as well as various analogs with modified amino acid residues.
Scientific Research Applications
Nazumamide A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is studied for its interactions with biological molecules, particularly enzymes like thrombin.
Medicine: Due to its thrombin-inhibitory properties, Nazumamide A is explored for potential therapeutic applications in conditions related to blood coagulation.
Industry: The compound is used in the development of diagnostic assays and as a reference standard in analytical chemistry.
Mechanism of Action
Nazumamide A exerts its effects by binding to the active site of thrombin, a serine protease involved in blood coagulation . By inhibiting thrombin, the compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation. The molecular targets include the catalytic triad of thrombin, which consists of histidine, aspartate, and serine residues.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- The 2,5-dihydroxybenzoyl moiety shares structural similarity with salicylamide derivatives found in Populus buds, which exhibit antioxidant and anti-inflammatory properties . However, the target compound’s peptide backbone may confer greater specificity toward biological targets compared to plant-derived phenylpropenoids.
- Compared to pyrrolo[2,3-d]pyrimidine derivatives (e.g., EP 3 612 519 B1), the target compound’s larger size and higher polar surface area suggest distinct pharmacokinetic profiles, such as reduced blood-brain barrier penetration .
Key Observations :
- The target compound likely employs Pd-catalyzed cross-coupling for aryl-amino bond formation, similar to methods in EP 3 612 519 B1 .
- Purification via chromatography (e.g., hexane/acetone gradients) is common for such complex molecules, ensuring stereochemical integrity .
Challenges and Limitations
Biological Activity
The compound 2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid (referred to as Compound A) is a complex molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
Compound A has a complicated structure characterized by multiple functional groups, including amino acids and a pyrrolidine ring. The detailed IUPAC name reflects its intricate stereochemistry and functional diversity.
The biological activity of Compound A can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity :
- Compound A has been shown to inhibit specific enzymes that are crucial in bacterial cell wall synthesis. This inhibition is particularly relevant in the context of multidrug-resistant bacteria, where traditional antibiotics fail.
- Studies indicate that compounds with similar structures exhibit inhibitory effects on penicillin-binding proteins (PBPs), which are essential for bacterial growth and survival .
- Antioxidant Properties :
- Anti-inflammatory Effects :
Biological Activity Data
The following table summarizes key findings related to the biological activity of Compound A and related compounds:
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits PBP3 | |
| Antioxidant Activity | Scavenges free radicals | |
| Anti-inflammatory Effects | Reduces cytokine production | |
| Cytotoxicity | Low cytotoxicity in vitro |
Case Studies
Several studies have investigated the biological effects of Compound A and its analogs:
- Antibacterial Efficacy :
- Therapeutic Applications :
- Safety Profile :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
